1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities .
Preparation Methods
The synthesis of 1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindole.
Reaction Conditions: The indole derivative is subjected to acetylation using acetyl chloride in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition due to its structural similarity to natural indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The methoxy groups enhance its ability to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
1-(5,6-Dimethoxy-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)ethan-1-one: Lacks the methoxy groups, resulting in different chemical and biological properties.
1-(1-methyl-1H-indol-3-yl)ethan-1-one: Contains a methyl group instead of methoxy groups, affecting its reactivity and applications.
The presence of methoxy groups in this compound makes it unique, providing distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(5,6-dimethoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-5-4-9-6-11(15-2)12(16-3)7-10(9)13/h4-7H,1-3H3 |
InChI Key |
AIGHQLFKPYZQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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